molecular formula C10H11Cl B3314665 3-(3-Chloro-4-methylphenyl)-1-propene CAS No. 951887-92-6

3-(3-Chloro-4-methylphenyl)-1-propene

Cat. No.: B3314665
CAS No.: 951887-92-6
M. Wt: 166.65 g/mol
InChI Key: JVODPVVCUSWQQR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1-propene is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-propene typically involves the reaction of 3-chloro-4-methylbenzyl chloride with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an elimination mechanism, resulting in the formation of the desired propene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the propene group to a propane group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: 3-(3-Chloro-4-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-methylphenyl)-1-propene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenylurea

Uniqueness

3-(3-Chloro-4-methylphenyl)-1-propene is unique due to its propene chain, which imparts distinct reactivity compared to similar compounds with different functional groups. This makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-1-methyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODPVVCUSWQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250946
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-92-6
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-methyl-4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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